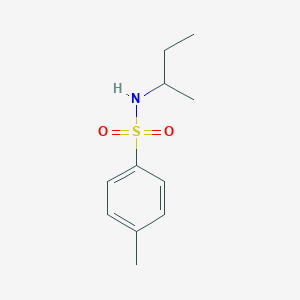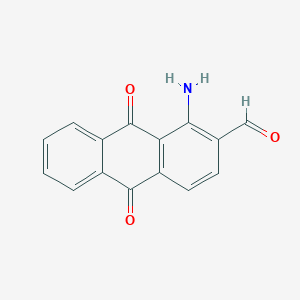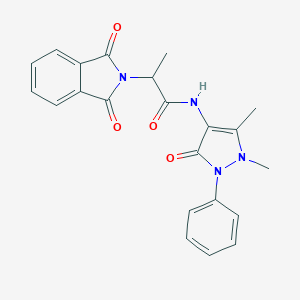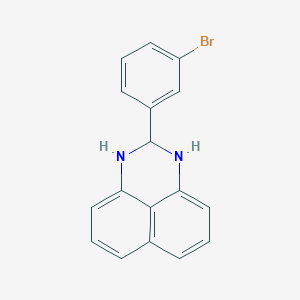![molecular formula C14H15ClN2OS B187202 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine CAS No. 62524-17-8](/img/structure/B187202.png)
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine, also known as CTMP, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the piperazine class of drugs. It has been shown to exhibit stimulant-like effects and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
作用機序
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine acts as a dopamine and norepinephrine reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of methylphenidate, which is why 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine is often referred to as a "designer drug" or a "research chemical."
Biochemical and Physiological Effects:
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine has been shown to increase wakefulness, alertness, and cognitive function in animal studies. It has also been shown to increase locomotor activity and reduce anxiety-like behavior. However, the long-term effects of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine on the brain and body are not well understood.
実験室実験の利点と制限
One advantage of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, the lack of long-term safety data and the potential for abuse and addiction limit its usefulness in clinical and research settings.
将来の方向性
There are several future directions for research on 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine. One area of interest is the development of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine analogs with improved pharmacokinetic and pharmacodynamic profiles. Another area of interest is the investigation of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine's potential as a cognitive enhancer and its effects on learning and memory. Additionally, more research is needed to understand the long-term effects of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine on the brain and body and its potential for abuse and addiction.
合成法
The synthesis of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with 4-methylpiperazine in the presence of a base. The reaction yields 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine as a white crystalline powder with a purity of over 99%.
科学的研究の応用
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in attention and arousal.
特性
CAS番号 |
62524-17-8 |
|---|---|
製品名 |
1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine |
分子式 |
C14H15ClN2OS |
分子量 |
294.8 g/mol |
IUPAC名 |
(3-chloro-1-benzothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H15ClN2OS/c1-16-6-8-17(9-7-16)14(18)13-12(15)10-4-2-3-5-11(10)19-13/h2-5H,6-9H2,1H3 |
InChIキー |
HIFJNRARPINPBV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)





![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)

![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)